methanol](/img/structure/B13180833.png)
[1-(Aminomethyl)cyclopropyl](pyrimidin-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C₉H₁₃N₃O It is characterized by the presence of a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a pyrimidinyl group via a methanol linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common approach is the cyclopropanation of an appropriate precursor, followed by functionalization to introduce the aminomethyl and pyrimidinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1-(Aminomethyl)cyclopropylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Chemistry
In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins, nucleic acids, or other biomolecules, providing insights into its potential as a biochemical tool or therapeutic agent.
Medicine
In medicine, 1-(Aminomethyl)cyclopropylmethanol could be explored for its pharmacological properties. Research may involve evaluating its efficacy and safety as a drug candidate for various diseases, including its mechanism of action and therapeutic potential.
Industry
In industrial applications, this compound may be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its potential as a precursor for the synthesis of other valuable compounds is also of interest.
作用機序
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific context of its application, whether in biological systems or chemical processes.
類似化合物との比較
Similar Compounds
Similar compounds to 1-(Aminomethyl)cyclopropylmethanol include other cyclopropyl-containing molecules and pyrimidinyl derivatives. Examples include:
- Cyclopropylamine derivatives
- Pyrimidinylmethanol analogs
Uniqueness
The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical transformations and interact with various biological targets makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
[1-(aminomethyl)cyclopropyl]-pyrimidin-5-ylmethanol |
InChI |
InChI=1S/C9H13N3O/c10-5-9(1-2-9)8(13)7-3-11-6-12-4-7/h3-4,6,8,13H,1-2,5,10H2 |
InChIキー |
NPPHCXPEKBFANR-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CN)C(C2=CN=CN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



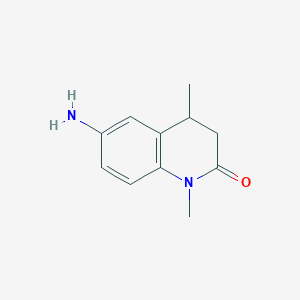

![2-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13180770.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13180773.png)
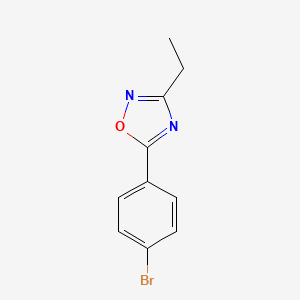
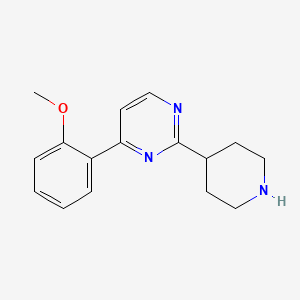
![2-[(E)-2-Bromovinyl]thiophene](/img/structure/B13180797.png)
![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B13180804.png)
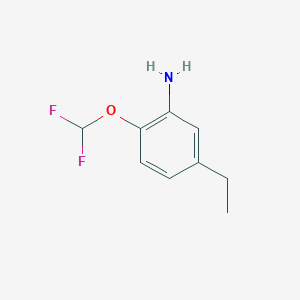
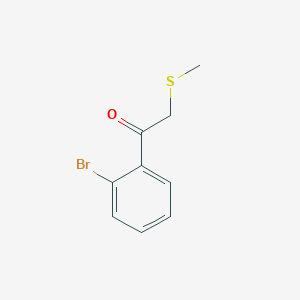
![2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13180822.png)
![Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13180823.png)
![(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13180831.png)
